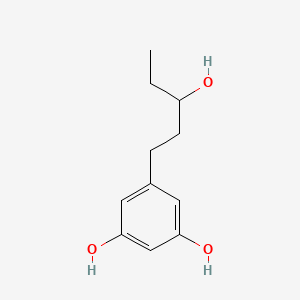
5-(3-Hydroxypentyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypentyl)benzene-1,3-diol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.243 g/mol It is characterized by a benzene ring substituted with a hydroxypentyl group and two hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypentyl)benzene-1,3-diol typically involves the reaction of a benzene derivative with a hydroxypentyl group. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with 3-chloropentanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypentyl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(3-Hydroxypentyl)benzene-1,3-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypentyl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as scavenging free radicals and modulating oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups at positions 1 and 2.
Resorcinol (benzene-1,3-diol): Similar structure with hydroxyl groups at positions 1 and 3.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups at positions 1 and 4.
Uniqueness
5-(3-Hydroxypentyl)benzene-1,3-diol is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties. This structural feature allows for additional interactions and reactivity compared to simpler dihydroxybenzenes.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(3-hydroxypentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-2-9(12)4-3-8-5-10(13)7-11(14)6-8/h5-7,9,12-14H,2-4H2,1H3 |
InChI Key |
INTOLMATVXGPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


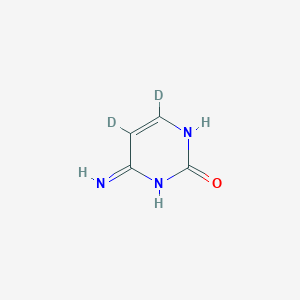
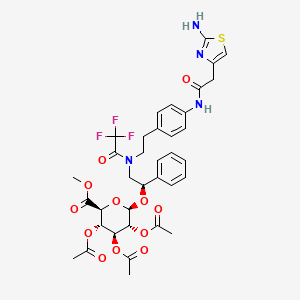

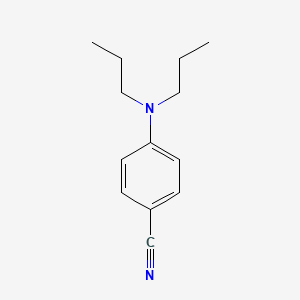
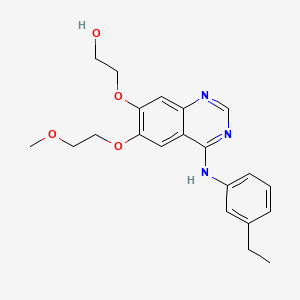
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

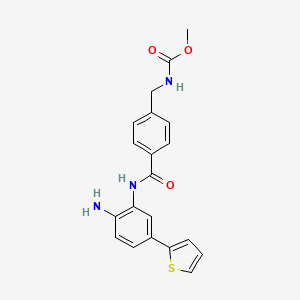
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
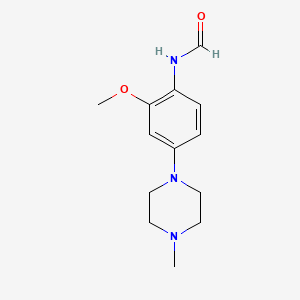
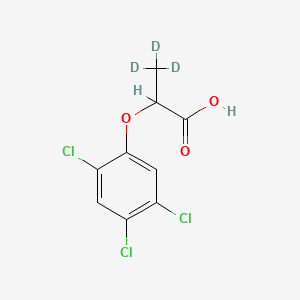
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
